

Application Notes and Protocols for AS601245

Intraperitoneal Injection

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Compound of Interest

Compound Name: AS601245

Cat. No.: B8038211

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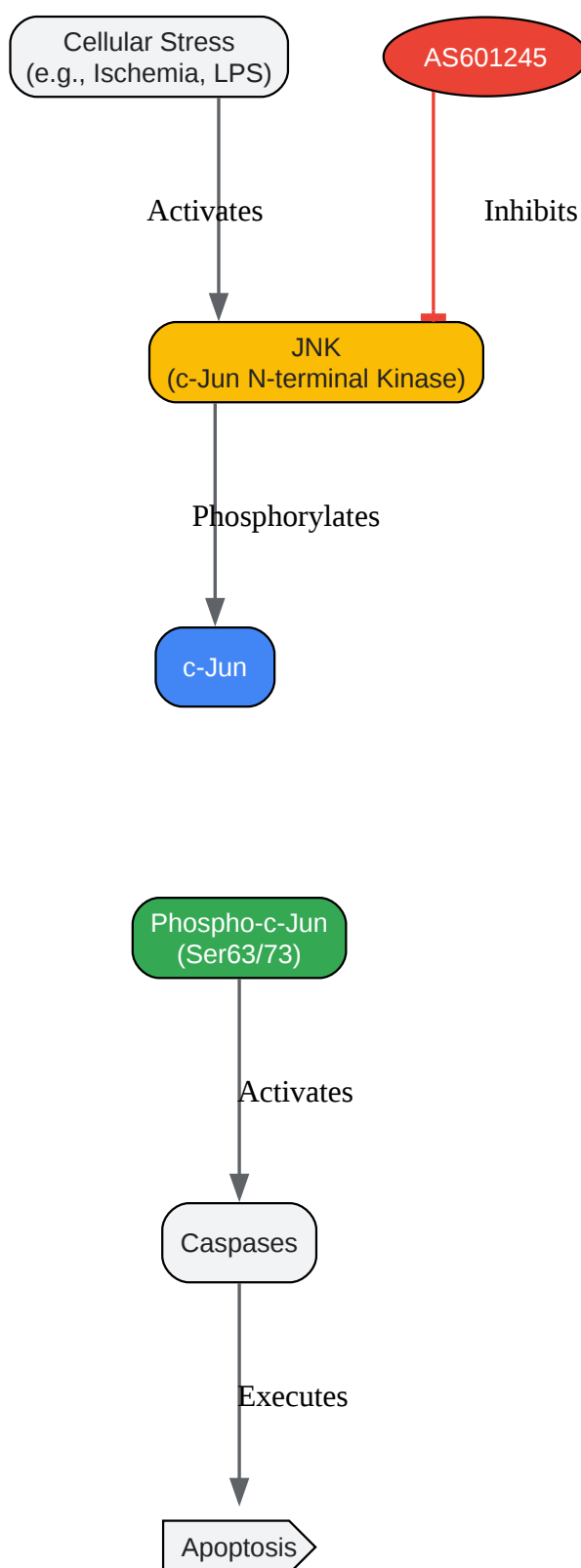
Introduction

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with demonstrated neuroprotective and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of **AS601245** in preclinical research models, focusing on its use in studies of cerebral ischemia and inflammation. **AS601245** inhibits the phosphorylation of JNK substrates, such as c-Jun, thereby blocking downstream signaling pathways implicated in apoptosis and inflammatory responses.[3][4]

Mechanism of Action

AS601245 is an ATP-competitive inhibitor of JNK1, JNK2, and JNK3 isoforms.[2] By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[3][4] The activation of the JNK signaling pathway is associated with cellular stress responses, and its inhibition by **AS601245** has been shown to reduce apoptosis and inflammation in various disease models.[1][3]

Signaling Pathway



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Caption: JNK Signaling Pathway Inhibition by **AS601245**.

Quantitative Data

In Vitro Efficacy: JNK Inhibition

JNK Isoform	IC ₅₀ (nM)
hJNK1	150[2][5][6]
hJNK2	220[2][5][6]
hJNK3	70[2][5][6]

In Vivo Efficacy: Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

Dose (mg/kg, i.p.)	Reduction in Hippocampal Damage (%)
40	24 ± 9
60	40 ± 15
80	55 ± 11

Data presented as mean ± SEM.[4]

Pharmacokinetics and Toxicology

Specific pharmacokinetic parameters (C_{max}, T_{max}, half-life) and the LD₅₀ for intraperitoneal administration of **AS601245** are not readily available in published literature. However, toxicological studies have indicated that at effective neuroprotective doses, **AS601245** does not significantly impact key physiological parameters such as arterial pressure, blood glucose, and body temperature.[4]

Experimental Protocols

Preparation of AS601245 for Intraperitoneal Injection

Materials:

- **AS601245** powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Vehicle Formulations:

Two common vehicle formulations are described below. The choice of vehicle may depend on the required concentration and experimental model.

Formulation 1: Saline (for lower concentrations)

For studies where **AS601245** is soluble in saline at the desired concentration, this is the simplest vehicle.

- Weigh the required amount of **AS601245** powder.
- Dissolve directly in sterile saline to the final desired concentration.
- Vortex thoroughly until fully dissolved. Gentle warming may aid dissolution.

Formulation 2: DMSO/PEG300/Tween-80/Saline (for higher concentrations)

This formulation is suitable for achieving higher concentrations of **AS601245** in solution.

- Prepare a stock solution of **AS601245** in DMSO (e.g., 10 mg/mL).
- To prepare the final injection solution, follow these steps sequentially:
 - Add 10% of the final volume from the DMSO stock solution.

- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix thoroughly.
- Add 45% of the final volume of sterile saline to reach the final volume.
- Vortex the final solution until it is clear. Sonication can be used to aid dissolution if precipitation occurs.
- It is recommended to prepare this formulation fresh on the day of use.

Intraperitoneal Injection Protocol in Mice

This protocol provides a general guideline for i.p. injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

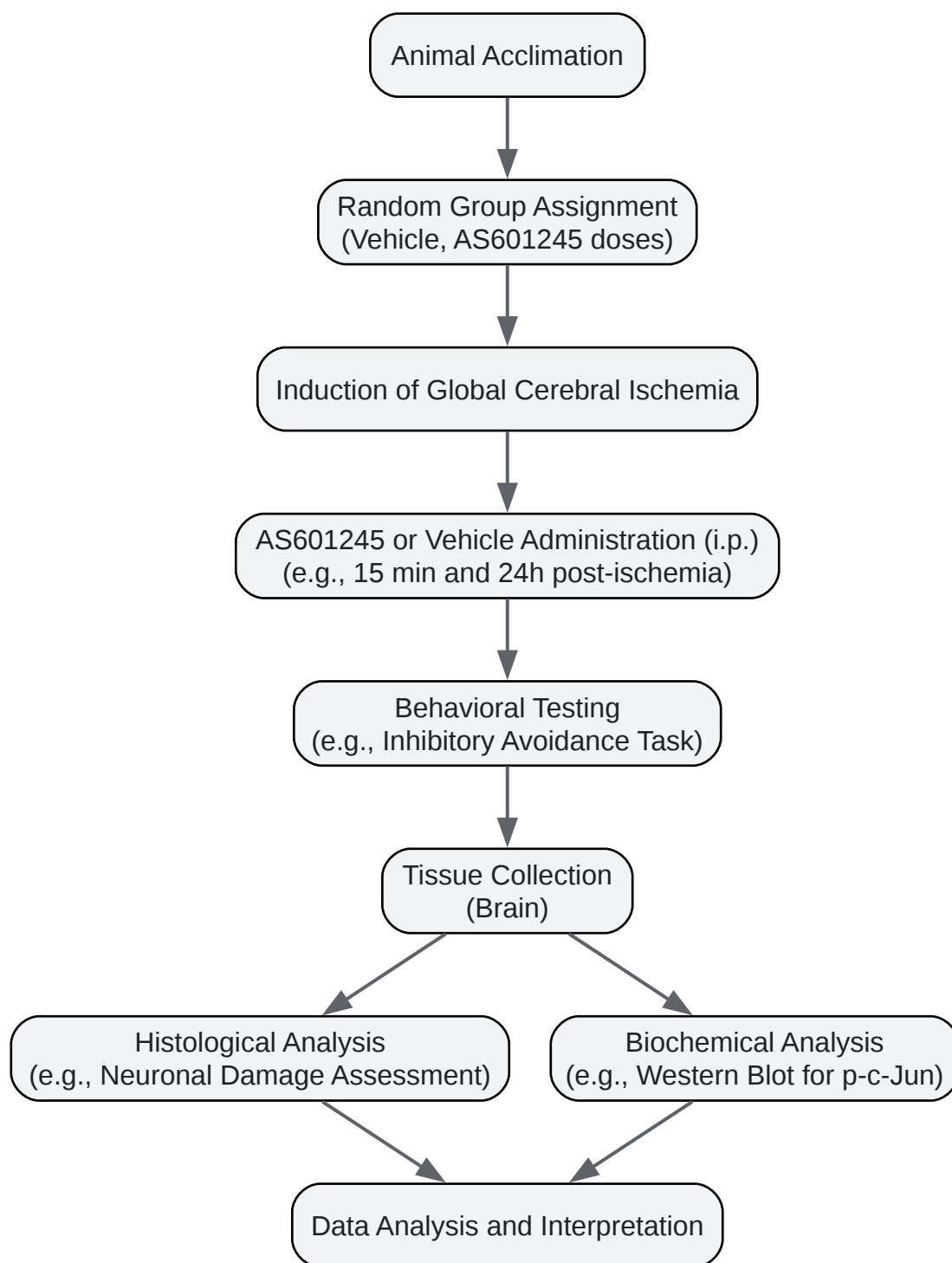
- Prepared **AS601245** solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% Ethanol
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Restraint:
 - Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail). Ensure the animal is held firmly but without restricting its breathing.
- Injection Site Identification:
 - Position the mouse on its back with the head slightly tilted down.

- The injection site is in the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum (more prominent on the right side) or the bladder.
- Injection:
 - Swab the injection site with 70% ethanol.
 - Insert the needle at a 15-30 degree angle with the bevel facing up. The depth of insertion should be just enough to penetrate the peritoneal cavity.
 - Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - Slowly inject the **AS601245** solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
 - Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

Experimental Workflow for Efficacy Study in a Model of Cerebral Ischemia



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